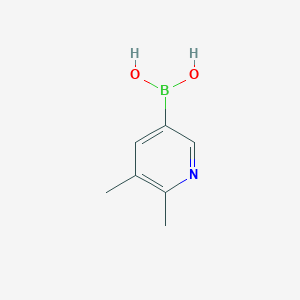
3-(Methylamino)propanamide hydrochloride
説明
3-(Methylamino)propanamide hydrochloride, also known as N3-Methyl-β-alaninamide hydrochloride, is a chemical compound with the molecular formula C4H11ClN2O . Its molecular weight is 138.598 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(Methylamino)propanamide hydrochloride consists of 4 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 11448361 .科学的研究の応用
Acrylamide in Processed Foods
Research has extensively studied acrylamide, a chemical related by functional group similarity to "3-(Methylamino)propanamide hydrochloride." Acrylamide occurs in thermally processed foods and is of concern due to its neurotoxic and carcinogenic nature. The development and application of biosensors for acrylamide detection in foods highlight the emphasis on ensuring food safety and public health. Biosensors offer a simple, rapid, and sensitive method for acrylamide concentration determination, supporting efforts to mitigate exposure through dietary intake (Pundir, Yadav, & Chhillar, 2019).
Environmental and Health Impacts of Chemicals
Studies on chemicals such as 3-Monochloro-1,2-propanediol (3-MCPD) and paraquat dichloride highlight the broader context of assessing and managing the environmental and health impacts of chemical compounds. For instance, 3-MCPD, found in trace amounts in hydrolyzed vegetable protein, has been studied for its carcinogenic potential, emphasizing the importance of understanding chemical toxicity and mechanisms of action to inform regulatory standards and protect public health (Lynch et al., 1998).
Novel Materials and Polymers
Research into polymers and derivatives of polyimides, such as polysuccinimide, showcases the application of chemical compounds in developing biocompatible and degradable materials for medical and other uses. These studies emphasize the role of chemical synthesis in creating novel materials that can serve a wide range of applications, from drug delivery systems to environmentally friendly packaging solutions (Jalalvandi & Shavandi, 2018).
特性
IUPAC Name |
3-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-3-2-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETTVXHAPCTHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)










![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)
![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)